molecular formula C11H7Cl2NO4 B1526792 5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1225900-23-1

5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B1526792
CAS No.: 1225900-23-1
M. Wt: 288.08 g/mol
InChI Key: WUKXRQYIGCFXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a dichlorophenoxymethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the dichlorophenol derivative. The dichlorophenol is then reacted with a suitable reagent to introduce the oxazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: In the medical field, this compound may be explored for its potential therapeutic properties. It could be used in the development of new drugs or as a lead compound for further research.

Industry: Industrially, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the precise mechanism requires detailed studies and experimentation.

Comparison with Similar Compounds

  • 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid

  • 5-(2,6-Dichlorophenoxymethyl)thiophene-2-carboxylic acid

  • 5-(2,6-Dichlorophenoxymethyl)pyridine-2-carboxylic acid

Uniqueness: 5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid stands out due to its specific structural features and reactivity profile. Its dichlorophenoxymethyl group and oxazole ring contribute to its distinct chemical behavior compared to similar compounds.

Properties

IUPAC Name

5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO4/c12-7-2-1-3-8(13)10(7)17-5-6-4-9(11(15)16)14-18-6/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKXRQYIGCFXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC(=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 3
5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 6
5-(2,6-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.